SRS16-86
Overview
Description
SRS16-86 is a novel third-generation ferrostatin, known for its potent inhibition of ferroptosis, a type of iron-dependent cell death. This compound has shown significant promise in scientific research, particularly in the study of renal ischemia-reperfusion injury and spinal cord injury. This compound is more stable in metabolism and plasma compared to its predecessor, Ferrostatin-1 .
Scientific Research Applications
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds related to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds, such as 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showed potency in vitro and exhibited anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Crystal Structure Analysis
The compound Bosentan monohydrate, structurally related to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, has been analyzed for its crystal structure. The study provided insights into the dihedral angles between pyrimidine rings and the benzene rings, contributing to the understanding of molecular conformations in solid-state chemistry (Kaur et al., 2012).
3. Herbicidal Application
ZJ0273, a compound similar to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, is used as a broad-spectrum herbicide for weed control. Research on this compound involved synthesizing labeled versions with tritium and carbon-14 for use as radiotracers in studies of metabolism, mode of action, and environmental behavior (Yang, Ye, & Lu, 2008).
4. Rotamerization in Solvents
The study of 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, including 1-adamantyl derivatives, revealed insights into rotamerization dependent on solvents, indicating the importance of intermolecular and intramolecular hydrogen bonding in chemical behavior (Lomas, 2001).
5. Crystallography in Drug Development
The crystal structure of a drug molecule structurally akin to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate was determined using NMR powder crystallography. This approach is significant in the field of drug development, demonstrating the utility of combining solid-state NMR, crystal structure prediction, and density functional theory (Baias et al., 2013).
6. Synthesis of Molecular Intermediates
Research into the synthesis of intermediates for mTOR targeted PROTAC molecules highlighted the role of tert-butyl derivatives. This work is crucial for understanding the synthesis routes and efficiency in producing targeted therapeutic molecules (Zhang et al., 2022).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SRS16-86 involves the formal condensation of the carboxy group of 4-[(adamantan-1-yl)amino]-3-{(Z)-[(pyrimidin-5-yl)methylidene]amino}benzoic acid with tert-butanol . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, with the compound being soluble in these solvents at specific concentrations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is produced in various quantities, ranging from milligrams to grams, to cater to research needs. The production process ensures high purity levels, typically above 98%, to maintain the compound’s efficacy in research applications .
Chemical Reactions Analysis
Types of Reactions: SRS16-86 primarily undergoes reactions related to its role as a ferroptosis inhibitor. It interacts with reactive oxygen species and iron, preventing lipid peroxidation and cell death
Properties
IUPAC Name |
tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENTOUMMDWZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.